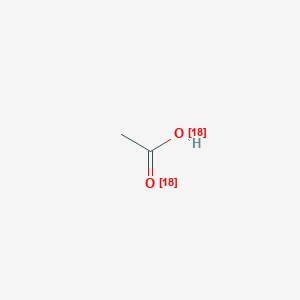

乙酸-18O2

概述

描述

Acetic acid, with the chemical formula CH3COOH, is a simple carboxylic acid and an important chemical reagent and industrial chemical, used in the production of polyethylene terephthalate mainly used in soft drink bottles, cellulose acetate, mainly for photographic film, and polyvinyl acetate for wood glue, as well as many synthetic fibers and fabrics. In households, diluted acetic acid is often used in descaling agents. In the food industry, acetic acid is used as an acidity regulator and as a condiment .

Synthesis Analysis

Acetic acid can be synthesized through various methods. One such method is the direct functionalization of methane to acetic acid using water as an oxidant at room temperature, which is a photocatalytic process involving TiO2 support and ammonium phosphotungstic polyoxometalate clusters . Another route is the methanol hydrocarboxylation with CO2 and H2, catalyzed by Ru–Rh bimetallic catalysts . Additionally, acetic acid has been generated directly from synthesis gas (CO H2) using a Ru/Co/I Bu4PBr catalyst combination . Furthermore, the formation of acetic acid from methane by a non-syngas process has also been reported, where methane is brominated to give CH3Br and CO, which then react with water to produce acetic acid .

Molecular Structure Analysis

The molecular structure of acetic acid has been explored through crystal structure predictions, considering various space groups and using different force fields for energy minimizations. The experimental structure of acetic acid was found to have a low lattice energy in all cases .

Chemical Reactions Analysis

Acetic acid is involved in several chemical reactions. It is a key molecule in the formation of glycine and peptides and is ubiquitous in the interstellar medium. The formation of acetic acid in polar ice mixtures upon exposure to ionizing radiation has been studied, revealing that acetic acid is formed through the radical–radical recombination of acetyl with hydroxyl radicals . Additionally, the Maillard reaction cascade has been shown to form acetic acid from glucose via hydrolytic beta-dicarbonyl cleavage .

Physical and Chemical Properties Analysis

The hydration of acetic acid and acetate ion in water has been studied, revealing that the average number of water molecules in the hydrophobic hydration shell of the CH3 group is significant, and the average number of H-bonds formed by the COOH group is 2.5, which increases to 6 upon deprotonation to the acetate ion. This indicates that deprotonation leads to increased H-bonding of water molecules with the carboxylate moiety .

科学研究应用

Maillard Reaction Studies乙酸-18O2在研究Maillard反应中发挥着重要作用,特别是在理解短链羧酸形成过程中。(Davidek et al., 2006)的研究表明,在这一过程中,标记的双氧水(18O2)可以部分地被转化为乙酸。这一发现对阐明涉及羧酸的反应机制至关重要。

Catalytic Performance Analysis在催化领域,乙酸-18O2被用于理解反应途径和催化性能。例如,(Lemonidou et al., 2013)利用乙酸-18O2研究了Rh负载在La2O3/CeO2–ZrO2上的乙酸重整过程,揭示了乙酸在催化过程中的吸附和转化的关键见解。

Understanding Collagen Synthesis and Degradation18O2标记的应用,如乙酸-18O2,在研究体内胶原合成和降解方面发挥了重要作用。(Molnar et al., 1986)利用这种方法确定了大鼠皮肤中胶原周转速率,为生物和医学研究提供了宝贵数据。

Studying Hydrodeoxygenation Processes在化学工程中,乙酸-18O2被用于理解加氢脱氧过程。(Joshi and Lawal, 2012)的研究利用乙酸作为模型化合物,研究了不同条件对其在加氢脱氧中转化的影响,这是生物燃料生产中的关键过程。

Ionization and Dissociation Studies在化学领域,乙酸-18O2有助于理解有机化合物的电离和解离。(Ono et al., 1968)利用18O标记的乙酸研究了各种有机酸的质谱,提供了有关分子碎裂模式的见解。

Investigating Biomass Hydrolysis乙酸-18O2在研究木质纤维素生物质水解中也起着关键作用。(Trzcinski and Stuckey, 2015)探讨了乙酸在城市固体废物化学水解中的作用,这是废物管理和生物能源生产的重要方面。

Oxidative Condensation Research在石油化工研究中,乙酸-18O2被用于研究甲烷的氧化缩合。(Periana et al., 2003)展示了一种直接将甲烷转化为乙酸的新颖过程,这是该领域的重大进展。

安全和危害

未来方向

The global acetic acid market, which includes Acetic acid-18O2, is projected to grow from a size of $7.57 billion in 2023 to reach $12.33 billion by 2030 . Innovations aimed at sustainable production, including bio-based variants and greener solvent applications, are paving the way for market expansion .

属性

IUPAC Name |

acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i3+2,4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-NUQCWPJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

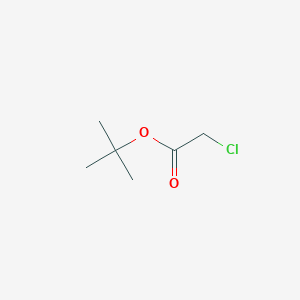

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583900 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetic acid-18O2 | |

CAS RN |

17217-83-3 | |

| Record name | (~18~O_2_)Acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetic acid-18O2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[4,5]indolo[1,2-a]quinazoline](/img/structure/B93192.png)